molecular formula C11H17N3O2 B4330586 ethyl 2-amino-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-3-carboxylate

ethyl 2-amino-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-3-carboxylate

Cat. No.: B4330586
M. Wt: 223.27 g/mol
InChI Key: IDGIHDVDPXEUMM-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-3-carboxylate is a bicyclic heterocyclic compound featuring a fused imidazole and azepine ring system. The molecule contains an ethyl ester group at position 3 and an amino substituent at position 2, which are critical for its reactivity and biological activity. Synonyms for this compound include "5H,6H,7H,8H,9H-imidazo[1,2-a]azaperhydroepine-3-carboxylic acid ethyl ester" and related variants .

Synthesis: The compound can be synthesized via a condensation reaction involving malononitrile or ethyl cyanoacetate with a precursor (e.g., compound 10 in ) in 1,4-dioxane under reflux with triethylamine as a catalyst. This method yields derivatives with high purity after solvent evaporation .

Properties

IUPAC Name

ethyl 2-amino-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-2-16-11(15)9-10(12)13-8-6-4-3-5-7-14(8)9/h2-7,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGIHDVDPXEUMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1CCCCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-aminoacetate with a suitable aldehyde or ketone in the presence of a catalyst. The reaction conditions often include heating the mixture under reflux with a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated reactors and advanced purification techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides, forming substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxo derivatives of the imidazoazepine ring.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted imidazoazepine derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials with unique properties, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of ethyl 2-amino-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its interaction with microbial enzymes can result in antimicrobial activity.

Comparison with Similar Compounds

5H,6H,7H,8H,9H-Imidazo[1,2-a]azepine-3-sulfonamide

  • Molecular Formula : C₈H₁₃N₃O₂S
  • Key Features : Replaces the ethyl ester group with a sulfonamide (-SO₂NH₂) at position 3.
  • This derivative has a molecular weight of 215.27 g/mol and is stored at low temperatures for stability .

3-Phenyl-5H,6H,7H,8H,9H-imidazo[1,5-a]azepine-1-carboxylic Acid

  • Molecular Formula : C₁₅H₁₅N₃O₂
  • Key Features : Substitution at position 1 with a carboxylic acid and a phenyl group at position 3. The imidazo[1,5-a]azepine core differs in ring fusion compared to the [1,2-a] system.
  • Properties : The phenyl group increases hydrophobicity, which may enhance membrane permeability. This compound is listed with multiple suppliers and CAS number 109650-67-1 .

tert-Butyl 2-Bromo-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine-7-carboxylate

  • Molecular Formula : C₁₄H₁₉BrN₄O₂
  • Key Features : Incorporates a diazepine ring ([1,4]diazepine) instead of azepine, with a bromine substituent at position 2 and a tert-butyl ester.
  • Properties : The bromine atom enables further functionalization via cross-coupling reactions. This high-purity (>99%) intermediate is used in pharmaceutical synthesis .

5H,6H,7H,8H,9H-Imidazo[1,2-a]azepin-3-amine Hydrochloride

  • Molecular Formula : C₈H₁₄ClN₃
  • Key Features : The ethyl ester is replaced by an amine group at position 3, with a hydrochloride salt improving solubility.
  • Properties : The hydrochloride form enhances bioavailability, making it suitable for in vitro pharmacological studies. Molecular weight: 187.67 g/mol .

Physicochemical Properties

Property Ethyl 2-amino-imidazo[1,2-a]azepine-3-carboxylate Imidazo[1,2-a]azepine-3-sulfonamide Imidazo[1,5-a]azepine-1-carboxylic Acid
Molecular Weight (g/mol) ~223.25 (calculated) 215.27 269.30 (calculated)
Functional Groups Ethyl ester, amino Sulfonamide Carboxylic acid, phenyl
Solubility Moderate in organic solvents High (due to sulfonamide) Low (hydrophobic phenyl group)
Stability Stable under refrigeration Sensitive to light Stable at room temperature

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 2-amino-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 2-amino-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-3-carboxylate

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